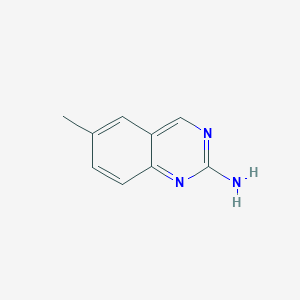

6-Methylquinazolin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h2-5H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBAZGAHVJGFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CN=C(N=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376432 | |

| Record name | 6-methylquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1687-52-1 | |

| Record name | 6-Methyl-2-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1687-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-methylquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Methylquinazolin-2-amine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methylquinazolin-2-amine, a heterocyclic organic compound with significant potential in medicinal chemistry. This document details its chemical properties, a plausible synthetic route, and its biological activities, with a focus on its role as a potential anticancer agent.

Core Compound Data

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 1687-52-1 |

| Molecular Formula | C₉H₉N₃ |

| Molecular Weight | 159.19 g/mol |

| IUPAC Name | This compound |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through a cyclocondensation reaction, a variant of the Niementowski synthesis. This approach involves the reaction of an appropriately substituted anthranilic acid with a source of the C2-N3 fragment of the quinazoline ring.

Experimental Protocol: Synthesis via 5-Methylanthranilic Acid and Cyanamide

This protocol describes the synthesis of this compound from 5-methylanthranilic acid and cyanamide.

Materials:

-

5-Methylanthranilic acid

-

Cyanamide

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (e.g., 2 M)

-

Ethanol

-

Activated charcoal

-

Standard laboratory glassware and heating apparatus (e.g., reflux condenser)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 5-methylanthranilic acid (1 equivalent) and cyanamide (1.5 equivalents) in ethanol is prepared.

-

Acidification: A catalytic amount of concentrated hydrochloric acid is carefully added to the mixture.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Precipitation: After completion of the reaction, the mixture is cooled to room temperature. The pH is then carefully adjusted to approximately 8-9 with a sodium hydroxide solution to precipitate the product.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, with the addition of activated charcoal to remove colored impurities, to yield pure this compound.

Synthesis Workflow

Biological Activity and Signaling Pathways

Derivatives of quinazoline are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Notably, compounds structurally related to this compound have been identified as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in various human cancers.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and motility. Its dysregulation is a hallmark of many cancers. Quinazoline-based inhibitors can block the activity of PI3K, thereby impeding downstream signaling and leading to anticancer effects such as cell cycle arrest and apoptosis.

The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and the point of inhibition by quinazoline derivatives.

Disclaimer: This document is intended for informational purposes for research and development professionals. The experimental protocols are provided as a guideline and should be adapted and optimized under appropriate laboratory conditions by qualified personnel. The biological activities described are based on studies of related compounds and may not be fully representative of this compound itself without further specific investigation.

Spectroscopic Characterization of 6-Methylquinazolin-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 6-methylquinazolin-2-amine, a heterocyclic organic compound of interest in medicinal chemistry.[1] Due to its quinazoline scaffold, this molecule and its derivatives are explored for various biological activities, making its structural elucidation and purity assessment crucial.[2][3][4][5] This document details the expected spectroscopic data and provides standardized experimental protocols for its characterization using Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

This compound possesses a fused bicyclic system composed of a benzene ring and a pyrimidine ring, with a methyl group at the 6-position and an amino group at the 2-position.

Molecular Formula: C₉H₉N₃[1] Molecular Weight: 159.19 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of related quinazoline derivatives and general principles of spectroscopy.

Table 1: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3400-3250 | N-H Stretching (asymmetric and symmetric) | Medium-Strong, Sharp |

| 3100-3000 | Aromatic C-H Stretching | Medium-Weak |

| 2950-2850 | Aliphatic C-H Stretching (CH₃) | Medium-Weak |

| 1650-1580 | N-H Bending | Medium |

| ~1620 | C=N Stretching | Strong |

| 1600-1450 | Aromatic C=C Stretching | Medium-Strong |

| 1335-1250 | Aromatic C-N Stretching | Strong |

This data is predicted based on characteristic functional group absorptions for primary aromatic amines and quinazoline structures.[6][7]

Table 2: Predicted UV-Visible Spectral Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| Ethanol | ~230-250 | High | π → π |

| Ethanol | ~300-340 | Moderate | π → π / n → π* |

The exact λmax and molar absorptivity are solvent-dependent. Quinazoline derivatives are known to exhibit strong UV absorption due to their aromatic system.[4][8]

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | Singlet | 3H | -CH₃ |

| ~5.5-6.5 | Broad Singlet | 2H | -NH₂ |

| ~7.0-7.8 | Multiplet | 3H | Aromatic Protons |

| ~8.5-9.0 | Singlet | 1H | C4-H (Quinazoline ring) |

Predicted chemical shifts are relative to TMS in a suitable deuterated solvent like DMSO-d₆ or CDCl₃. The chemical shifts of aromatic protons can vary based on the substitution pattern.[9][10][11]

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~21 | -CH₃ |

| ~115-135 | Aromatic CH |

| ~140-150 | Quaternary Aromatic Carbons |

| ~155 | C4 |

| ~160 | C2 |

| ~165 | C8a |

Predicted chemical shifts are relative to TMS in a suitable deuterated solvent. The exact shifts depend on the solvent and concentration.[12][13][14][15]

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 159 | [M]⁺ (Molecular Ion) |

| 144 | [M-NH]⁺ or [M-CH₃]⁺ |

| 117 | Fragmentation of the quinazoline ring |

Fragmentation patterns can vary based on the ionization technique used. Electron Impact (EI) ionization is expected to produce the molecular ion and several fragment ions.[16]

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

A small amount of the solid sample is finely ground with potassium bromide (KBr) in an agate mortar.

-

The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the wavelengths of maximum absorption and to quantify the compound in solution.

-

Methodology:

-

A stock solution of this compound is prepared in a UV-grade solvent (e.g., ethanol or methanol).

-

A series of dilutions are made to obtain solutions of known concentrations.

-

The UV-Vis spectrum of each solution is recorded over a range of 200-800 nm using a quartz cuvette with a 1 cm path length.

-

A solvent blank is used as a reference.

-

The wavelength of maximum absorbance (λmax) is determined from the spectrum of a dilute solution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

-

Methodology:

-

Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

-

¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

For ¹H NMR, parameters such as the number of scans, pulse width, and relaxation delay are optimized.

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology:

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Electron Impact (EI) is a common ionization method for such compounds.

-

In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Mandatory Visualization

Experimental Workflow for Spectroscopic Characterization

References

- 1. Buy this compound | 1687-52-1 [smolecule.com]

- 2. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and Structure-Photophysics Evaluation of 2-N-Amino-quinazolines: Small Molecule Fluorophores for Solution and Solid State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. analyzetest.com [analyzetest.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. web.pdx.edu [web.pdx.edu]

- 10. Proton NMR Table [www2.chemistry.msu.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. Quinazolin-2-amine | C8H7N3 | CID 519332 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Methylquinazolin-2-amine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 6-Methylquinazolin-2-amine. Due to the limited availability of specific experimental data in the public domain, this document focuses on the predicted physicochemical properties based on its chemical structure and furnishes detailed experimental protocols for their determination. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to assess the solubility and stability of this compound, critical parameters in the drug discovery and development process.

Predicted Solubility Profile

This compound is a heterocyclic organic compound featuring a quinazoline core, which consists of fused benzene and pyrimidine rings, with a methyl group at the 6-position and an amino group at the 2-position.[1] Its solubility is governed by the interplay between the relatively nonpolar quinazoline ring system and the polar amino group.

Aqueous Solubility: The presence of the basic amino group suggests that the aqueous solubility of this compound will be highly pH-dependent. In acidic solutions, the amine group will be protonated, forming a more soluble salt. Conversely, in neutral to basic solutions, the compound will exist predominantly in its less soluble free base form. Most aliphatic amines exhibit some degree of water solubility due to their ability to form hydrogen bonds.[2]

Organic Solvents: The molecule is expected to exhibit good solubility in a range of organic solvents.[2][3]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated due to the potential for hydrogen bonding with the amino group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected as these solvents can effectively solvate the molecule.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Limited solubility is predicted due to the polarity of the amine functional group.

Experimental Protocols

To obtain quantitative solubility and stability data, standardized experimental methods are required.

Equilibrium Solubility Determination by Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4][5][6]

Materials:

-

This compound

-

Selected solvents (e.g., water at various pH values, ethanol, DMSO, etc.)

-

Vials with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical method

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a precisely measured volume of the desired solvent. The excess solid is necessary to ensure that equilibrium with the saturated solution is achieved.[4][7]

-

Equilibration: Seal the vials to prevent solvent evaporation and place them on an orbital shaker or in a thermomixer. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[4][8]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at a high speed to ensure complete separation of the solid from the supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method or another appropriate technique.

-

Data Reporting: The solubility is reported in units such as mg/mL or µg/mL.

Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[9][10][11][12] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[11]

Stress Conditions: The following conditions are typically employed for forced degradation studies:[10][11][13]

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for up to 30 minutes.[10]

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for up to 30 minutes.[10] Amide bonds, though less susceptible than esters, can undergo hydrolysis.[14]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for a specified duration.[10][13] Amines are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[13][15]

-

Thermal Degradation: Dry heat at a temperature below the compound's melting point (e.g., 70-80 °C) for 1-2 months.[13] Thermal degradation of amines can be complex and is influenced by temperature and the presence of other reactants like CO2.[16][17][18]

-

Photostability: Exposure to a combination of visible and UV light. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][19]

Experimental Workflow:

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating, detecting, and quantifying the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[9][20]

Method Development Strategy:

-

Column Selection: Start with a versatile column, such as a C18, and explore other stationary phases (e.g., C8, Phenyl) if necessary to achieve optimal separation.[20]

-

Mobile Phase Optimization: Evaluate different mobile phase compositions (e.g., acetonitrile or methanol with various aqueous buffers) and pH to achieve good peak shape and resolution.[9][21]

-

Gradient Elution: Employ a gradient elution to separate compounds with a wide range of polarities, which is common in degradation samples.[22]

-

Detection: UV detection is typically suitable for aromatic compounds like this compound. A photodiode array (PDA) detector is advantageous for assessing peak purity.

-

Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[10]

Logical Workflow for HPLC Method Development:

Caption: Logical Flow for HPLC Method Development.

Data Presentation

All quantitative data generated from the experimental protocols described above should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Solubility of this compound in Various Solvents

| Solvent | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) |

| Water | 2.0 | 25 | Data to be determined |

| Water | 7.4 | 25 | Data to be determined |

| Water | 9.0 | 25 | Data to be determined |

| Ethanol | - | 25 | Data to be determined |

| Methanol | - | 25 | Data to be determined |

| DMSO | - | 25 | Data to be determined |

| Acetonitrile | - | 25 | Data to be determined |

Table 2: Stability of this compound under Forced Degradation Conditions

| Stress Condition | Duration | % Assay of this compound | % Total Degradation | Number of Degradants |

| 0.1 M HCl (60 °C) | 30 min | Data to be determined | Data to be determined | Data to be determined |

| 0.1 M NaOH (60 °C) | 30 min | Data to be determined | Data to be determined | Data to be determined |

| 3% H₂O₂ (RT) | 24 h | Data to be determined | Data to be determined | Data to be determined |

| Dry Heat (80 °C) | 7 days | Data to be determined | Data to be determined | Data to be determined |

| Photolytic | 1.2 million lux hours | Data to be determined | Data to be determined | Data to be determined |

Signaling Pathways

Currently, there is no specific, well-defined signaling pathway in which this compound is a key modulator described in the public scientific literature. However, quinazoline derivatives are known to interact with various biological targets, including kinases involved in cell signaling pathways.[1] Further research is required to elucidate the specific molecular interactions and signaling cascades that may be modulated by this compound.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data is not yet widely available, the provided protocols and predictive analyses offer a robust starting point for researchers. The generation of such data is critical for advancing the development of this compound as a potential therapeutic agent or a valuable chemical probe.

References

- 1. Buy this compound | 1687-52-1 [smolecule.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. scispace.com [scispace.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. longdom.org [longdom.org]

- 13. ijrpp.com [ijrpp.com]

- 14. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]

- 15. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Amine Thermal Degradation [bre.com]

- 17. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 18. uknowledge.uky.edu [uknowledge.uky.edu]

- 19. ema.europa.eu [ema.europa.eu]

- 20. researchgate.net [researchgate.net]

- 21. web.vscht.cz [web.vscht.cz]

- 22. chromatographyonline.com [chromatographyonline.com]

Potential Therapeutic Targets of 6-Methylquinazolin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets of 6-Methylquinazolin-2-amine based on the activities of structurally related quinazoline derivatives. As of the latest literature review, specific experimental data on the direct biological targets and quantitative inhibitory activities of this compound are limited. The information presented herein is intended to guide future research and drug discovery efforts.

Introduction

This compound is a heterocyclic organic compound featuring a quinazoline scaffold, a privileged structure in medicinal chemistry renowned for its broad spectrum of biological activities.[1][2] The quinazoline core is present in numerous FDA-approved drugs, particularly in oncology.[1][2] The structural features of this compound, specifically the 2-amino and 6-methyl substitutions, suggest its potential to interact with various biological targets, making it a compound of significant interest for therapeutic development. This guide summarizes the potential therapeutic targets of this compound by examining the well-documented activities of its close analogs and the broader class of quinazoline derivatives.

Potential Therapeutic Areas and Targets

The primary therapeutic areas where quinazoline derivatives have shown significant promise are oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies.[3] Several derivatives have been successfully developed as inhibitors of key signaling pathways involved in tumor growth, proliferation, and survival.

1. Protein Kinase Inhibition:

Protein kinases are a major class of enzymes that regulate a multitude of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The amino-quinazoline core is a well-established pharmacophore for kinase inhibition.[1][2]

-

Epidermal Growth Factor Receptor (EGFR): Many 4-anilinoquinazoline derivatives, such as gefitinib and erlotinib, are potent EGFR tyrosine kinase inhibitors used in the treatment of non-small cell lung cancer.[4] The 2-aminoquinazoline scaffold can also be explored for its potential to interact with the ATP-binding site of EGFR.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR is a key strategy to block tumor angiogenesis. Several quinazoline derivatives have been developed as VEGFR inhibitors.[3]

-

Phosphatidylinositol 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is frequently activated in various cancers. A study on 2-amino-4-methylquinazoline derivatives revealed their potent inhibitory activity against class I PI3Ks.[5] Given the structural similarity, this compound could potentially exhibit similar activity.

-

Anaplastic Lymphoma Kinase (ALK): ALK is another important target in certain cancers. A recent study on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives demonstrated inhibition of the ALK/PI3K/AKT signaling pathway.[6]

-

Aurora Kinases: These are serine/threonine kinases that play a crucial role in mitosis. Some quinazolinone derivatives have been shown to inhibit Aurora kinases.

dot

Caption: Potential inhibition of RTK/PI3K/AKT signaling by quinazolines.

2. Other Anticancer Targets:

-

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in DNA repair. Quinazoline-4-one derivatives have been identified as potent PARP-1 inhibitors.[3]

-

Tubulin Polymerization: Microtubules are essential for cell division, and their disruption is a validated anticancer strategy. Certain 2-aroylquinolines, structurally related to quinazolines, are potent tubulin polymerization inhibitors.

-

Topoisomerases: These enzymes are crucial for managing DNA topology during replication and transcription. Inhibition of topoisomerases can lead to cancer cell death.

Antimicrobial Activity

The emergence of multidrug-resistant (MDR) bacteria necessitates the development of novel antimicrobial agents. Quinazoline derivatives have demonstrated promising activity against a range of bacterial pathogens.

-

Methicillin-Resistant Staphylococcus aureus (MRSA): Several studies have reported the potent antibacterial activity of 2-aminoquinazoline derivatives against MRSA.[7] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of biofilm formation.

-

Other Bacterial Strains: Quinazolines have also shown activity against other Gram-positive and Gram-negative bacteria.[8]

Anti-inflammatory Activity

While less explored than their anticancer potential, some quinazoline derivatives have exhibited anti-inflammatory properties, suggesting their potential for treating inflammatory diseases.

Quantitative Data on Quinazoline Derivatives (Analogs of this compound)

The following table summarizes the inhibitory activities of various quinazoline derivatives against different therapeutic targets. It is crucial to note that this data is for structurally related compounds and not for this compound itself.

| Compound Class | Target | Assay Type | IC50/EC50 | Reference |

| 2-Amino-4-methylquinazoline derivatives | PI3Kα | Biochemical Assay | Nanomolar range | [5] |

| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (Compound 45) | A549 lung cancer cells | Antiproliferative Assay | 0.44 µM | [6] |

| 4-Anilinoquinazoline derivative (Compound 34) | EGFR | Kinase Inhibition Assay | 5.06 nM | [4] |

| 2-Substituted-4-aminoquinazoline derivative (Compound 8c) | K562 cells | Antiproliferative Assay | 2.03 µmol·L⁻¹ | [9] |

| 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-one derivatives (Compounds 5h, 5j, 5k) | MRSA Biofilm Formation | Biofilm Inhibition Assay | ~20 µM | [7] |

| 2-Substituted-quinazolinone derivative (Compound U) | PARP-1 | Enzyme Inhibition Assay | 13.3 nM | [3] |

Experimental Protocols

While specific protocols for this compound are not available, the following are general methodologies used to evaluate the activity of quinazoline derivatives against the potential targets discussed.

1. Kinase Inhibition Assay (General Protocol):

-

Principle: To measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

-

Methodology:

-

A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP), and a suitable buffer.

-

The test compound (e.g., a quinazoline derivative) at various concentrations is added to the reaction mixture.

-

The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper followed by washing).

-

The amount of incorporated radioactivity in the substrate is quantified using a scintillation counter or phosphorimager.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

dot

Caption: General workflow for a kinase inhibition assay.

2. Cell-Based Antiproliferative Assay (e.g., MTT Assay):

-

Principle: To assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

-

3. Antimicrobial Susceptibility Testing (e.g., Broth Microdilution):

-

Principle: To determine the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a microorganism.

-

Methodology:

-

A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.

-

Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus).

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the extensive research on its structural analogs provides a strong rationale for investigating its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The primary focus for future research should be the systematic evaluation of this compound against a panel of protein kinases, particularly those implicated in cancer such as EGFR, VEGFR, and PI3K. Furthermore, its activity against clinically relevant bacterial strains, including MRSA, warrants investigation. The experimental protocols outlined in this guide provide a framework for such studies. Elucidating the specific molecular targets and mechanisms of action of this compound will be crucial for its potential development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antitumor Activity of 2-Substituted-4-Aminoquinazoline Derivatives [journal11.magtechjournal.com]

In Silico Modeling of 6-Methylquinazolin-2-amine Receptor Binding: A Technical Guide

Abstract

The quinazoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. Many derivatives have been identified as potent inhibitors of key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K). This guide provides a comprehensive technical framework for the in silico modeling of 6-Methylquinazolin-2-amine, a representative quinazoline derivative, to predict its receptor binding characteristics. Due to the prevalence of the quinazoline core in approved EGFR inhibitors like gefitinib and erlotinib, this document will use the EGFR tyrosine kinase as the primary hypothetical target for outlining a complete computational and experimental validation workflow. We present detailed protocols for molecular docking and molecular dynamics simulations, methodologies for experimental validation through receptor binding and cell viability assays, and visualization of the associated signaling pathways.

Hypothetical Target Identification

While the specific receptor for this compound is not definitively established in public literature, the broader class of quinazoline derivatives has been extensively studied. Based on this body of research, several high-probability targets can be hypothesized:

-

Epidermal Growth Factor Receptor (EGFR): The quinazoline core is a well-established scaffold for both first and second-generation EGFR inhibitors. These compounds typically act as ATP-competitive inhibitors within the kinase domain, blocking the signal transduction pathways that lead to cell proliferation.

-

Phosphoinositide 3-Kinase (PI3K): Numerous quinazoline-based molecules have been developed as potent inhibitors of PI3K isoforms. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.

-

Carbonic Anhydrases (CAs): Certain quinazolinone derivatives have shown inhibitory activity against various carbonic anhydrase isoforms, such as hCA II, IX, and XII, which are involved in pH regulation and are considered targets for anticancer and anti-glaucoma agents.[1]

For the purposes of this guide, we will proceed with EGFR as the primary hypothetical receptor to illustrate a complete modeling and validation workflow.

In Silico Modeling Workflow

The in silico workflow is designed to predict the binding mode and estimate the binding affinity of this compound to its putative receptor, EGFR. This process involves molecular docking to predict the binding pose and molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex.

Detailed Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines a general procedure using widely available tools like AutoDock Vina.

Objective: To predict the binding pose and estimate the binding affinity (docking score) of this compound within the ATP-binding site of EGFR.

Methodology:

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB; e.g., PDB ID: 2GS2).

-

Using molecular modeling software (e.g., UCSF Chimera, PyMOL, AutoDock Tools), remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges (e.g., Gasteiger charges) to all atoms.

-

Save the prepared receptor structure in the required PDBQT format.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save it in a standard format (e.g., MOL or SDF).

-

Use a tool like Open Babel to convert the 2D structure to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

-

Using AutoDock Tools, assign rotatable bonds, merge non-polar hydrogens, and assign Gasteiger charges.

-

Save the prepared ligand structure in the PDBQT format.

-

-

Grid Box Generation:

-

Define the docking search space (the "grid box") around the ATP-binding site of EGFR. The coordinates for the box can be centered on the position of the original co-crystallized ligand.

-

Ensure the grid box dimensions (e.g., 25 x 25 x 25 Å) are sufficient to encompass the entire binding pocket and allow the ligand to rotate and translate freely.

-

-

Docking Simulation:

-

Execute the docking run using a command-line interface. For AutoDock Vina, the command would be:

-

The software will generate a set of binding poses ranked by their docking scores (in kcal/mol).

-

-

Analysis of Results:

-

The top-ranked pose (most negative docking score) is considered the most probable binding mode.

-

Visualize the docked complex in PyMOL or UCSF Chimera to analyze key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and the amino acid residues of the EGFR active site (e.g., Met793, Lys745, Thr790).

-

Detailed Protocol: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time. This protocol outlines a general procedure using GROMACS.

Objective: To evaluate the stability of the docked this compound-EGFR complex and calculate the binding free energy.

Methodology:

-

System Preparation:

-

Use the best-ranked docked pose from the previous step as the starting structure.

-

Choose a suitable force field (e.g., CHARMM36, AMBER). Generate topology and parameter files for both the protein (EGFR) and the ligand (this compound). Ligand parameters can be generated using servers like CGenFF or Antechamber.

-

Place the complex in a simulation box (e.g., cubic or dodecahedron) and solvate it with a water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength (~0.15 M).

-

-

Energy Minimization:

-

Perform energy minimization of the entire system using the steepest descent algorithm to remove steric clashes and unfavorable geometries.

-

-

Equilibration:

-

Perform a two-phase equilibration process.

-

NVT Equilibration (Constant Number of particles, Volume, and Temperature): Equilibrate the system for ~100-200 ps with position restraints on the protein and ligand heavy atoms to allow the solvent to relax around the complex. This stabilizes the system's temperature.

-

NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system for ~200-500 ps with continued position restraints. This stabilizes the system's pressure and density.

-

-

Production MD Run:

-

Remove the position restraints and run the production simulation for an extended period (e.g., 50-100 ns). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

-

-

Trajectory Analysis:

-

Analyze the trajectory to assess the stability of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): Calculate for the protein backbone and the ligand to check for conformational stability.

-

Root Mean Square Fluctuation (RMSF): Calculate for each residue to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein over time.

-

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) on frames from the stable portion of the trajectory to estimate the binding free energy (ΔG_bind).

-

Data Presentation: In Silico Results

Quantitative results from the in silico modeling should be summarized for clarity. The following table provides an illustrative example.

| Compound Name | Target | Docking Score (kcal/mol) | Estimated Binding Free Energy (ΔG_bind, kcal/mol) | Key Interacting Residues |

| This compound | EGFR | -8.5 (Illustrative) | -45.2 (Illustrative) | Met793, Lys745, Thr790, Leu718 |

| Reference Inhibitor (e.g., Gefitinib) | EGFR | -10.2 | -58.9 | Met793, Cys797, Thr790 |

Note: Values are for illustrative purposes to demonstrate data presentation format.

Visualization: In Silico Workflow

References

6-Methylquinazolin-2-amine Derivatives: A Technical Guide to Their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 6-methylquinazolin-2-amine derivatives have emerged as a promising class of molecules with diverse therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on their significance in drug discovery and development.

Biological Significance of this compound Derivatives

Derivatives of the 6-methylquinazoline core have demonstrated a broad spectrum of biological activities, primarily centered on anticancer and antimicrobial applications. The strategic placement of a methyl group at the 6-position and an amine at the 2-position of the quinazoline ring system provides a versatile platform for structural modifications, enabling the fine-tuning of their pharmacological properties.

Anticancer Activity

A significant body of research has focused on the anticancer potential of quinazoline derivatives. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[1][2] The 6-methyl substitution can influence the molecule's interaction with the target protein, potentially enhancing potency and selectivity.

One of the key mechanisms of action for many quinazoline-based anticancer agents is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2] This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell growth, proliferation, and survival. By inhibiting PI3Kα, these derivatives can effectively block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[2]

Antimicrobial Activity

In addition to their anticancer properties, quinazolinone derivatives, which are structurally related to 6-methylquinazolin-2-amines, have shown notable antimicrobial activity against a range of bacterial and fungal pathogens.[3][4] The mechanism of their antimicrobial action is believed to involve the disruption of essential cellular processes in microorganisms. The presence of different substituents on the quinazoline core can significantly impact the spectrum and potency of their antimicrobial effects.[3]

Data Presentation: Biological Activity of Quinazolinone Derivatives

The following tables summarize the quantitative biological activity data for a series of quinazolinone derivatives, highlighting their potential as both anticancer and antimicrobial agents. While the data presented here is for 6-methylquinazolin-4-one and other quinazolinone derivatives, it provides valuable insights into the structure-activity relationships that can guide the design of novel this compound analogs.

Table 1: Anticancer Activity of 6-Methylquinazolin-4-one Derivatives against Cyclin-Dependent Kinase 9 (CDK9) [5]

| Compound ID | R Group at Position 2 | IC50 (µM) against CDK9 |

| 25 | 3-bromophenyl | 0.142 |

| 26 | 3-bromophenyl (thione) | 0.289 |

| 24 | 3-bromophenyl (benzoxazinone) | Not specified as direct CDK9 inhibitor |

| 17 | Unsubstituted | 0.639 |

| 18 | Thiophene | Value indicates doubled potency from 17 |

Table 2: Antimicrobial Activity of Substituted Quinazolinone Derivatives [3]

| Compound ID | Substituent 'X' | S. aureus (Inhibition Zone, mm) | S. pyogenes (Inhibition Zone, mm) | E. coli (Inhibition Zone, mm) | P. aeruginosa (Inhibition Zone, mm) | A. niger (Inhibition Zone, mm) | C. albicans (Inhibition Zone, mm) |

| A-1 | Benzaldehyde | 19 | 20 | 16 | 15 | 12 | 14 |

| A-2 | m-chlorobenzaldehyde | 14 | 12 | 22 | 13 | 15 | 20 |

| A-3 | o-hydroxybenzaldehyde | 13 | 11 | 14 | 19 | 21 | 12 |

| A-4 | p-methoxybenzaldehyde | 12 | 18 | 17 | 23 | 13 | 11 |

| A-5 | o-nitrobenzaldehyde | 17 | 13 | 12 | 11 | 18 | 13 |

| A-6 | m-nitrobenzaldehyde | 16 | 15 | 13 | 16 | 19 | 22 |

| Standard | Ciprofloxacin/Fluconazole | 25 | 24 | 26 | 25 | 24 | 26 |

Experimental Protocols

Detailed methodologies for the synthesis of quinazolinone derivatives and the evaluation of their biological activities are crucial for reproducibility and further research.

General Synthesis of 2,3,6-Trisubstituted Quinazolin-4-ones[3]

A mixture of 6-bromo-2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(4-thiazolidinone)-quinazolin-4(3H)-one (0.005 M), the desired aromatic aldehyde (0.01 M), and anhydrous sodium acetate (0.01 M) is prepared in glacial acetic acid. The reaction mixture is then refluxed for 8 hours. After cooling, the solution is poured over ice to precipitate the product. The resulting precipitate is washed with warm water and recrystallized from rectified spirit to yield the final compound.

In Vitro Anticancer Activity Assay (MTT Assay)[2]

The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cell lines (e.g., HCC827, A549, SH-SY5Y, HEL, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Susceptibility Testing (Agar Dilution Method)[4]

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the agar dilution method.

-

Compound Preparation: A series of twofold dilutions of each test compound is prepared.

-

Agar Plate Preparation: A specific volume of each compound dilution is incorporated into molten agar and poured into Petri dishes.

-

Inoculation: The surfaces of the agar plates are inoculated with standardized suspensions of the test microorganisms.

-

Incubation: The plates are incubated under appropriate conditions for the growth of the microorganisms.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is essential for understanding their mechanism of action.

PI3K/Akt Signaling Pathway Inhibition

Many quinazoline derivatives exert their anticancer effects by targeting the PI3K/Akt signaling pathway. Inhibition of PI3K prevents the phosphorylation of Akt, a key downstream effector, thereby disrupting signals that promote cell survival and proliferation.

Caption: Inhibition of the PI3K/Akt signaling pathway by a this compound derivative.

General Experimental Workflow for Drug Discovery

The process of discovering and evaluating new this compound derivatives follows a structured workflow, from initial synthesis to biological testing.

Caption: A typical workflow for the discovery and development of novel bioactive compounds.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with the potential for targeted inhibition of key signaling pathways, makes them a focal point of ongoing research in medicinal chemistry. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore and expand upon the therapeutic potential of this important class of molecules. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for the discovery of novel and effective drugs.

References

- 1. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. mediresonline.org [mediresonline.org]

- 5. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors [mdpi.com]

Methodological & Application

Application Notes and Protocol for the Laboratory Synthesis of 6-Methylquinazolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-Methylquinazolin-2-amine, a heterocyclic organic compound with potential applications in medicinal chemistry. The quinazoline scaffold is a key structural component in various compounds exhibiting a range of biological activities, including anticancer and antimicrobial properties. This document outlines a proposed synthetic route, a step-by-step experimental protocol, and a summary of expected quantitative data.

Proposed Synthetic Route

The synthesis of this compound can be achieved through a two-step process starting from 5-methyl-2-nitrobenzonitrile. The first step involves the reduction of the nitro group to an amino group, yielding 2-amino-5-methylbenzonitrile. The subsequent and key step is the cyclocondensation of the resulting aminobenzonitrile with guanidine to form the desired 2-aminoquinazoline ring system. This method is a common and effective strategy for the preparation of 2-aminoquinazolines.

Experimental Protocol

This protocol details a proposed method for the synthesis of this compound. The quantities and conditions are based on general procedures for similar syntheses and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 2-amino-5-methylbenzonitrile

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methyl-2-nitrobenzonitrile in a suitable solvent such as ethanol or methanol.

-

Reduction: Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, neutralize the reaction mixture with a base, such as a saturated solution of sodium bicarbonate (NaHCO₃), and extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reaction Setup: In a sealed reaction vessel suitable for heating, combine 2-amino-5-methylbenzonitrile and guanidine hydrochloride.

-

Solvent and Base: Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or pyridine, and a base, for instance, sodium hydride (NaH) or another suitable non-protic base, to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 100 to 150 °C. The reaction time can vary and should be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench any remaining base. The product can be precipitated by the addition of water or an anti-solvent.

-

Purification: Collect the solid product by filtration, wash with water and a suitable organic solvent, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that the yields are estimates based on similar reactions and should be optimized for specific experimental conditions.

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |

| 1 | 5-methyl-2-nitrobenzonitrile | SnCl₂·2H₂O, HCl or Pd/C, H₂ | Ethanol | Reflux or RT | 4-12 | 2-amino-5-methylbenzonitrile | 70-90 |

| 2 | 2-amino-5-methylbenzonitrile | Guanidine HCl, NaH | DMF | 120-140 | 6-24 | This compound | 50-70 |

Mandatory Visualization

The following diagrams illustrate the chemical structures of the key molecules in the synthesis and the overall experimental workflow.

Caption: Synthetic workflow for this compound.

Caption: Detailed experimental workflow for the synthesis.

Application Notes and Protocols for 6-Methylquinazolin-2-amine in Drug Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-Methylquinazolin-2-amine as a versatile scaffold in modern drug design. The quinazoline core is a recognized "privileged" structure in medicinal chemistry, known for its ability to interact with a variety of biological targets. The addition of a methyl group at the 6-position and an amine at the 2-position provides a strategic framework for developing potent and selective inhibitors for various therapeutic areas, particularly in oncology and infectious diseases.

Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated significant potential across multiple therapeutic domains. The primary areas of interest include:

-

Anticancer Activity: A significant body of research has focused on the development of this compound derivatives as potent inhibitors of various protein kinases implicated in cancer progression. These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.

-

Antimicrobial Activity: The scaffold has also been explored for the development of novel antibacterial and antifungal agents. These compounds can offer new avenues for combating drug-resistant pathogens.

Key Applications in Drug Discovery

The this compound scaffold serves as an excellent starting point for the design of targeted therapies. Its structural features allow for modifications to optimize potency, selectivity, and pharmacokinetic properties.

Kinase Inhibition in Oncology

A primary application of this scaffold is in the design of kinase inhibitors. Several important signaling pathways in cancer are driven by kinases, and inhibiting these can be an effective therapeutic strategy.

Targeted Signaling Pathways:

-

Epidermal Growth Factor Receptor (EGFR) Signaling: The EGFR pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation. Quinazoline-based inhibitors have been successfully developed to target this pathway.

-

Phosphoinositide 3-kinase (PI3K)/Akt Signaling: This pathway is central to cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers.

-

Anaplastic Lymphoma Kinase (ALK) Signaling: ALK is a receptor tyrosine kinase, and its fusion proteins are oncogenic drivers in certain cancers, such as non-small cell lung cancer.

Data Summary: Biological Activity of this compound Derivatives

The following tables summarize the reported biological activities of various derivatives of the this compound scaffold.

Table 1: Anticancer Activity (IC50 Values)

| Compound ID | Target Kinase | Cell Line | IC50 (µM) | Reference |

| Derivative A | EGFR | A549 (Lung Carcinoma) | 0.48 ± 0.07 | [1] |

| Derivative B | EGFR | NCI-H1975 (Lung Carcinoma) | 0.35 ± 0.02 | [1] |

| Derivative C | PI3Kα | - | 0.15 | [2] |

| Derivative D | PI3Kδ | - | Potent Inhibition | [3] |

| Derivative E | ALK | - | 0.0021 | [4] |

| Derivative F | ALK (L1196M mutant) | - | 0.0013 | [4] |

| Derivative G | ALK (G1202R mutant) | - | 0.0039 | [4] |

Table 2: Antimicrobial Activity (MIC Values)

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Derivative H | Staphylococcus aureus | 0.0078 | [5] |

| Derivative I | Pseudomonas aeruginosa | 62.5 | [5] |

| Derivative J | Candida albicans | 62.5 | [5] |

| Derivative K | Staphylococcus aureus (MRSA) | 0.02 (as MIC50 in µM) | [6] |

| Derivative L | Staphylococcus aureus | 4 | [7] |

| Derivative M | Escherichia coli | >32 | [7] |

| Derivative N | Aspergillus niger | 15 (as mg/mL) | [1] |

| Derivative O | Candida albicans | 7.5 (as mg/mL) | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound derivatives.

Protocol 1: General Synthesis of N-Aryl-6-methylquinazolin-2-amine Derivatives

This protocol describes a general method for the synthesis of N-aryl substituted derivatives of this compound, a common strategy to enhance biological activity.

Workflow for Synthesis of N-Aryl-6-methylquinazolin-2-amine Derivatives

Synthesis workflow for N-aryl-6-methylquinazolin-2-amine derivatives.

Materials and Reagents:

-

2-Amino-5-methylbenzonitrile

-

Guanidine carbonate

-

Dimethylacetamide (DMA)

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Anhydrous toluene

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

Synthesis of this compound (Intermediate):

-

To a stirred solution of 2-Amino-5-methylbenzonitrile in dimethylacetamide (DMA), add guanidine carbonate.

-

Heat the reaction mixture at 150 °C for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain crude this compound. Purify further by recrystallization or column chromatography if necessary.

-

-

Synthesis of N-Aryl-6-methylquinazolin-2-amine (Final Product):

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound, the desired aryl halide, palladium catalyst, ligand, and base in anhydrous toluene.

-

Heat the mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final N-Aryl-6-methylquinazolin-2-amine derivative.

-

Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines.

Workflow for MTT Cytotoxicity Assay

MTT assay workflow for determining cytotoxicity.

Materials and Reagents:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom sterile plates

-

Test compounds dissolved in DMSO (stock solution)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and determine the cell density.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. Ensure the final DMSO concentration is below 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

-

Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plates for 48 to 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.

-

Protocol 3: Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to quantify the inhibitory activity of compounds against a specific kinase.

Workflow for Kinase Inhibition Assay

Workflow for the ADP-Glo™ kinase inhibition assay.

Materials and Reagents:

-

Recombinant target kinase (e.g., EGFR, PI3K, ALK)

-

Substrate specific for the kinase

-

ATP

-

Kinase reaction buffer

-

Test compounds in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reaction Setup:

-

Prepare serial dilutions of the test compounds.

-

In each well of the plate, add the test compound, recombinant kinase, and substrate in the kinase reaction buffer.

-

Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no enzyme).

-

-

Kinase Reaction:

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration, which reflects the kinase activity.

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

-

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

Workflow for Antimicrobial Susceptibility Testing

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials and Reagents:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antimicrobial agents (positive controls)

-

Solvent control (negative control)

Procedure:

-

Preparation of Inoculum:

-

Grow the microbial strain overnight and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the standardized suspension in the appropriate broth to achieve the final desired inoculum concentration.

-

-

Compound Dilution:

-

Perform a two-fold serial dilution of the test compounds in the broth medium directly in the 96-well plate.

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Signaling Pathway Visualization

The following diagram illustrates a generalized signaling pathway targeted by quinazoline-based kinase inhibitors, such as those derived from this compound. These inhibitors typically act as ATP-competitive inhibitors at the kinase domain of receptor tyrosine kinases like EGFR.

Generalized EGFR/PI3K/Akt Signaling Pathway and Inhibition

EGFR/PI3K/Akt pathway inhibition by a quinazoline derivative.

These application notes and protocols provide a foundational guide for researchers interested in leveraging the this compound scaffold for the discovery and development of novel therapeutic agents. The versatility of this chemical starting point, combined with the detailed experimental procedures, offers a robust platform for advancing drug design projects.

References

- 1. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atropisomerism and Conformational Equilibria: Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ALK | CymitQuimica [cymitquimica.com]

- 5. eprints.lums.ac.ir [eprints.lums.ac.ir]

- 6. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of 6-Methylquinazolin-2-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 6-Methylquinazolin-2-amine analogs, a class of compounds with significant potential in oncology drug discovery. Quinazoline derivatives have been extensively investigated as inhibitors of various protein kinases, playing a crucial role in cellular signaling pathways that are often dysregulated in cancer. This document outlines the biological context, screening strategies, detailed experimental protocols, and data presentation for identifying and characterizing novel bioactive molecules within this chemical scaffold.

Biological Context and Therapeutic Potential

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of several FDA-approved kinase inhibitors used in cancer therapy, such as gefitinib and erlotinib. These drugs primarily target the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth in various cancers, including non-small-cell lung cancer. Beyond EGFR, quinazoline derivatives have demonstrated inhibitory activity against a range of other kinases, including phosphatidylinositol 3-kinase (PI3K), which is a key component of a signaling pathway frequently implicated in cell survival and proliferation.

The therapeutic potential of this compound analogs lies in their ability to act as ATP-competitive inhibitors at the kinase domain of these receptors, thereby blocking downstream signaling cascades and inhibiting cancer cell growth and survival. High-throughput screening is an essential first step in identifying potent and selective inhibitors from a library of such analogs.

Signaling Pathways

The primary targets for this class of compounds are key kinases in oncogenic signaling pathways. Understanding these pathways is crucial for interpreting screening data and designing subsequent experiments.

High-Throughput Screening Workflow

A typical HTS campaign for this compound analogs involves a multi-step process, starting with a primary biochemical screen to identify initial hits, followed by secondary assays to confirm activity and assess cellular effects.

Experimental Protocols

Primary Biochemical Screen: Fluorescence Polarization (FP) Assay for Kinase Inhibition

This protocol describes a competitive binding assay using fluorescence polarization to screen for inhibitors of a target kinase (e.g., EGFR or PI3Kα). The principle relies on the change in the polarization of fluorescent light emitted by a small fluorescently labeled ligand (tracer) when it binds to a larger protein kinase. Inhibitors from the compound library will compete with the tracer for binding to the kinase, resulting in a decrease in fluorescence polarization.

Materials:

-

Purified recombinant human kinase (e.g., EGFR, PI3Kα)

-

Fluorescently labeled tracer (a known ligand or ATP analog)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate peptide (if measuring kinase activity)

-

This compound analog library dissolved in DMSO

-

384-well, low-volume, black, non-binding surface microplates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Compound Plating: Dispense 50 nL of each this compound analog from the library into the wells of a 384-well plate using an acoustic dispenser. Include positive controls (a known inhibitor) and negative controls (DMSO).

-

Reagent Preparation:

-

Prepare a 2X kinase/tracer solution in assay buffer. The final concentration of the kinase and tracer should be optimized beforehand to be at or below the Kd for their interaction to ensure a good assay window.

-

Prepare a 2X ATP/substrate solution in assay buffer (if applicable for the specific FP assay format).

-

-

Assay Reaction:

-

Add 5 µL of the 2X kinase/tracer solution to each well of the assay plate containing the compounds.

-

Incubate for 60 minutes at room temperature to allow the compounds to bind to the kinase.

-